(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 314741-40-7
VCID: VC21068687
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)CO
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

CAS No.: 314741-40-7

Cat. No.: VC21068687

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate - 314741-40-7

Specification

CAS No. 314741-40-7
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
Standard InChI Key NSILYQWHARROMG-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO
SMILES CC(C)(C)OC(=O)N1CCNC(C1)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CO

Introduction

Chemical Identity and Nomenclature

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives with a defined stereocenter and protected amine functionality. The compound is known by several synonyms in scientific literature and commercial catalogs.

Basic Information

The compound features a chiral center at the 3-position of the piperazine ring with an (S)-configuration, which is critical for its applications in asymmetric synthesis and pharmaceutical development.

ParameterInformation
IUPAC Name(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Common Synonyms(S)-1-Boc-3-(hydroxymethyl)piperazine, (S)-4-N-Boc-2-hydroxymethylpiperazine
CAS Registry Number314741-40-7
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.28 g/mol
Chemical StructurePiperazine ring with hydroxymethyl group at position 3 and Boc group at position 1

Chemical Identifiers

For research and database purposes, the compound can be located using several standardized chemical identifiers that uniquely represent its structure.

Identifier TypeValue
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyNSILYQWHARROMG-QMMMGPOBSA-N
SMILESC(=O)(OC(C)(C)C)N1CC@HCO
MDL NumberMFCD05863889

Physical and Chemical Properties

The physicochemical properties of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate significantly influence its behavior in chemical reactions, solubility in various solvents, and stability under different conditions.

Physical State and Appearance

The compound exists as a solid powder at room temperature with specific characteristics that affect its handling and storage.

PropertyDescription
Physical StateSolid powder
ColorWhite to off-white
Purity (Commercial)≥98%
Storage Conditions-20°C for optimal stability (up to 3 years)
Shipping ConditionsAmbient temperature
PropertyValue
SolubilityReadily soluble in DMSO, moderately soluble in other organic solvents
StabilityStable under normal laboratory conditions; sensitive to prolonged exposure to air
Recommended StorageUnder inert gas, protected from moisture

Structural Features and Reactivity

The structure of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate contains several functional groups that contribute to its versatility in organic synthesis.

Key Structural Elements

The chemical reactivity of this compound is determined by its functional groups and their spatial arrangement, particularly the stereochemistry at the 3-position.

The piperazine ring forms the core structure of the molecule, providing a cyclic diamine scaffold. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protecting group for one of the nitrogen atoms, allowing selective reactions at the secondary amine at position 4. The hydroxymethyl group at position 3 provides a handle for further functionalization through various transformations of the primary alcohol. Importantly, the stereogenic center at position 3 with its (S)-configuration imparts chirality to the molecule, making it particularly valuable for asymmetric synthesis applications .

Reactivity Profile

The compound exhibits distinctive reactivity patterns based on its functional groups:

  • The free secondary amine can undergo alkylation, acylation, and other nucleophilic reactions.

  • The primary alcohol can be oxidized, transformed into leaving groups for substitution, or used in esterification reactions.

  • The Boc protecting group can be selectively removed under acidic conditions to expose the second amine functionality.

  • The stereocentrer at C-3 allows for stereoselective transformations in asymmetric synthesis applications.

These properties make it an exceptionally versatile building block in medicinal chemistry and organic synthesis .

Synthesis Methods

Several synthetic approaches have been developed to produce (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate with high purity and stereochemical integrity.

Reduction of Carboxylic Derivatives

One common synthetic route involves the reduction of the corresponding carboxylic acid or ester derivative.

In one documented approach, 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate undergoes selective reduction using sodium borohydride and nickel chloride as a catalyst. The reaction is typically conducted in anhydrous ethanol at 0°C for approximately 4 hours under inert conditions. This method yields the desired (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate with relatively high efficiency (reported yields of approximately 83%) .

The general reaction scheme involves:

  • Preparation of the reaction mixture containing the dicarboxylate precursor, nickel chloride, and anhydrous ethanol

  • Careful addition of sodium borohydride at 0°C

  • Maintenance of the reaction for 4 hours

  • Quenching with ice-water followed by pH adjustment

  • Extraction and purification steps

This synthetic pathway demonstrates the importance of controlled reduction conditions to selectively convert the ester group while preserving the Boc protecting group and stereochemical integrity.

Applications in Chemical Research and Drug Development

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as a valuable intermediate in various chemical and pharmaceutical applications.

Building Block in Organic Synthesis

The compound's unique structure makes it highly valuable as a building block for more complex molecules. The presence of multiple functional groups—protected amine, secondary amine, and primary alcohol—combined with defined stereochemistry allows for selective modifications and incorporation into larger molecular structures .

Its versatility in organic synthesis is demonstrated by:

  • Allowing selective functionalization through orthogonal protection strategies

  • Enabling introduction of chirality into target molecules

  • Serving as a precursor for diverse piperazine-containing compounds

Pharmaceutical Applications

The piperazine scaffold is present in numerous pharmaceutically active compounds, making (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate particularly valuable in medicinal chemistry.

The compound functions as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of piperazine derivatives that exhibit biological activity. Its use spans multiple therapeutic areas, including central nervous system agents, antimicrobials, and anticancer compounds .

The stereospecific nature of the molecule is critical for pharmaceutical applications where the biological activity often depends on molecular chirality and proper three-dimensional arrangement of functional groups for interaction with biological targets.

Physical Data and Spectroscopic Properties

Spectroscopic data provides essential information for identification and quality assessment of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Thermal Properties

Understanding the thermal behavior of the compound is important for proper handling and processing in laboratory and industrial settings.

PropertyValue
Melting Point92-96°C
Boiling Point322.8°C (760 mm Hg)
Flash Point149.1°C

These thermal properties indicate that the compound is relatively stable under standard laboratory conditions but requires appropriate precautions during heating processes .

Spectroscopic Characteristics

Spectroscopic data provides confirmatory information about the identity and purity of the compound.

The 1H NMR spectrum (400 MHz, CD3OD) shows characteristic peaks at δ ppm: 3.99-4.02 (m, 1H), 3.90-3.93 (m, 1H), 3.48-3.54 (m, 2H), 2.96-3.00 (m, 1H), 2.83-2.93 (m, 1H), 2.66-2.72 (m, 2H), 2.56-2.66 (m, 1H), and 1.48 (m, 9H) corresponding to the tert-butyl group. Mass spectrometry data (MS-ESI) shows an m/z value of 217.10 [M+H]+, consistent with the expected molecular weight .

SupplierCatalog NumberPurityAvailable Sizes
AmbeedA109002Not specified25g
Apollo ScientificOR6134197%1g, 5g, 10g
Sun-shine Chem8182598%Various bulk options

Commercial sources typically provide the compound with purity levels between 97-98%, which is suitable for most research applications .

Research Significance and Future Directions

The ongoing interest in (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate reflects its continued importance in chemical research and pharmaceutical development.

Current Research Applications

Current research utilizing this compound spans several areas:

  • Development of novel synthetic methodologies leveraging its functional group diversity

  • Design and synthesis of biologically active molecules for drug discovery

  • Structure-activity relationship studies in medicinal chemistry

  • Exploration of chiral auxiliaries and stereochemical control in synthetic pathways

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